

Benchmarking different synthesis protocols for N-methylated amino acids.

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Compound of Interest

Compound Name: Histidinomethylalanine

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A Comparative Guide to the Synthesis of N-Methylated Amino Acids

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy in medicinal chemistry, enhancing proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1][2] The choice of synthetic protocol for these crucial building blocks is pivotal, impacting yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of common chemical synthesis methodologies for N-methylated amino acids, supported by experimental data to aid researchers in selecting the optimal approach for their specific needs.

Comparative Analysis of Synthesis Protocols

The following table summarizes the key performance indicators for the most prevalent methods of N-methylating amino acids. The selection of a particular protocol will depend on the specific amino acid, the desired protecting group (Boc or Fmoc), and the scale of the synthesis.



Synthes is Protoco	Protecti ng Group	Methyla ting Agent	Key Reagent s	Typical Yield	Reactio n Time	Key Advanta ges	Key Disadva ntages
Direct Alkylation	Вос	Methyl lodide (CH3I) or Dimethyl Sulfate ((CH3)2S O4)	Sodium Hydride (NaH)	Good to Excellent [3]	Several hours to overnight [4]	Simple, one-pot reaction for Boc-protected amino acids.	Requires strictly anhydrou s condition s; potential for over- methylati on and racemiza tion.[3][5]
Biron- Kessler Method (Solid- Phase)	Fmoc	Methyl Iodide or Dimethyl Sulfate	2- Nitrobenz enesulfo nyl chloride (o-NBS- Cl), DBU, 2- Mercapto ethanol	High[6]	~2 hours per residue[7]	High efficiency on solid support; simplified purificatio n.[1][6]	Multi- step process involving protectio n and deprotect ion of the amine.[6]



Reductiv e Aminatio n	N/A (for unprotect ed amino acids)	Formalde hyde (CH ₂ O)	Sodium Borohydri de (NaBH4) or Sodium Cyanobo rohydride (NaCNB H3)	Moderate to Good[8] [9]	Varies (can be rapid)[10]	Can be performe d on unprotect ed amino acids in aqueous media.	Potential for dimethylati on and side reactions with certain amino acids.[11]
Oxazolidi none Formatio n & Reductio n	Fmoc	N/A (uses formalde hyde)	Paraform aldehyde , Triethylsil ane (Et ₃ SiH), Lewis Acid	High[12]	Shorter reaction times[12]	Efficient for Fmoc- protected serine and threonine ; mild condition s.[12]	Primarily applied to specific amino acid types.
Enzymati c Synthesi s	N/A	Methyla mine	Engineer ed Microorg anisms (e.g., Coryneb acterium glutamicu m)	High[1] [13]	Fermenta tion time	High stereosel ectivity; environm entally friendly ("green") chemistry .[1]	Requires specializ ed biological expertise and infrastruc ture.

Experimental Protocols Direct Alkylation of Boc-Protected Amino Acids

This method involves the direct methylation of the nitrogen atom of a Boc-protected amino acid using a strong base and a methylating agent.[4]



Protocol:

- Dissolve the Boc-protected amino acid in dry tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon).[4]
- Cool the solution in an ice bath.[4]
- Add methyl iodide (a common protocol uses 5-10 equivalents).[4]
- Add sodium hydride (60% dispersion in mineral oil, 5-10 equivalents) portion-wise over a few hours, monitoring for gas evolution.[4]
- After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.[4]
- For workup, carefully quench the reaction with water and transfer the mixture to a separatory funnel.[4]
- Wash the aqueous layer with diethyl ether.[4]
- Acidify the aqueous layer with a suitable acid (e.g., citric acid) to protonate the carboxylic acid.
- Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Nmethylated Boc-amino acid.[4]

Biron-Kessler Method for Fmoc-Protected Amino Acids (Solid-Phase)

This solid-phase synthesis approach allows for the efficient N-methylation of amino acids intended for use in Fmoc-based peptide synthesis.[6]

Protocol:

Load the Fmoc-protected amino acid onto a 2-chlorotrityl chloride (2-CTC) resin.



- Remove the Fmoc protecting group using a solution of piperidine in N,N-dimethylformamide (DMF).
- Protect the free α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like diisopropylethylamine (DIEA).[6]
- Perform the methylation by treating the resin with a methylating agent, such as dimethyl sulfate or methyl iodide, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6]
- Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in N-methyl-2-pyrrolidone (NMP).[6]
- Reprotect the now N-methylated amino group with Fmoc-OSu.[6]
- Cleave the Fmoc-N-Me-amino acid from the resin using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

Reductive Amination using Formaldehyde

This method provides a direct route to N-methylated amino acids from unprotected starting materials.[8][10]

Protocol:

- Dissolve the amino acid in an appropriate solvent, which can be aqueous.[5]
- Add an aqueous solution of formaldehyde.[5]
- Cool the reaction mixture in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, in portions while maintaining a low temperature.[5]
- Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[5]
- Carefully quench the reaction by adding an acid (e.g., HCl).[5]



 Purify the N-methylated amino acid from the reaction mixture, often through crystallization or chromatography.[5]

Visualizing the Synthesis Workflow

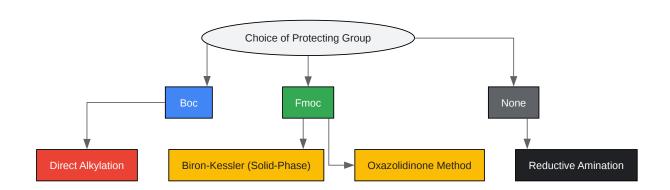
The general workflow for the chemical synthesis of N-methylated amino acids can be visualized as a series of protection, methylation, and deprotection steps. The specific reagents and conditions vary depending on the chosen protocol.



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Caption: General workflow for N-methylated amino acid synthesis.

The logical relationship between the choice of protecting group and the applicable synthesis protocols is a critical consideration for any researcher.



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Caption: Protocol selection based on the amino acid protecting group.



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